5-Fluorospiro[indoline-3,4'-piperidin]-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJZHRUOAQWSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Core
A retrosynthetic analysis of the this compound core reveals several strategic disconnections that pave the way for various synthetic approaches. The primary disconnection severs the spirocyclic junction, leading to a functionalized 5-fluoro-oxindole and a piperidine (B6355638) precursor. This approach often involves an intramolecular cyclization as the key bond-forming step.
Another key disconnection can be made within the piperidine ring, suggesting a multi-component reaction strategy where the ring is constructed concurrently with the spirocyclization. This often involves precursors such as a 5-fluoro-isatin, an amino acid, and a suitable dipolarophile. Furthermore, the fluorine atom on the indoline (B122111) ring can be introduced at various stages of the synthesis, either on the starting aniline (B41778) derivative or on a pre-formed spiro[indoline-3,4'-piperidin]-2-one (B152902) scaffold.
Established Synthetic Pathways for Spiro[indoline-3,4'-piperidin]-2-one Scaffold Construction
The construction of the spiro[indoline-3,4'-piperidin]-2-one scaffold is a focal point of synthetic efforts, with several established methodologies providing access to this privileged heterocyclic system. These methods often employ cascade reactions or intramolecular cyclizations to efficiently build the complex three-dimensional structure.
One notable approach involves a gold-catalyzed intramolecular cyclization of a 2-alkynyl-substituted tryptamine (B22526) derivative. This reaction proceeds through the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack of the indole (B1671886) nitrogen to form the spirocyclic system.
Multi-component reactions (MCRs) also offer an efficient route to this scaffold. For instance, a one-pot, four-component reaction of an arylamine, methyl propiolate, isatin, and malononitrile (B47326) can yield functionalized spiro[indoline-3,4'-pyridines], which can be subsequently reduced to the desired piperidine ring system. nih.gov
Key Reaction Mechanisms for Spirocyclic Formation (e.g., Ugi-based cascade reactions, intramolecular cyclization)
Ugi-based Cascade Reactions: The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of complex molecules. While a direct Ugi reaction to form the spiro[indoline-3,4'-piperidin]-2-one core is not straightforward, interrupted Ugi reactions can be employed to generate key intermediates that subsequently cyclize to form the desired spiroindoline framework. rsc.org The general mechanism of the Ugi reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then attacked by an isocyanide and a carboxylic acid to yield an α-acylamino carboxamide. nih.gov In an interrupted Ugi cascade, the reaction is designed to halt at a specific intermediate, which then undergoes a subsequent intramolecular reaction to form the spirocyclic system. rsc.org
Intramolecular Cyclization: Intramolecular cyclization is a common and effective strategy for the synthesis of the spiro[indoline-3,4'-piperidin]-2-one scaffold. A prominent example is the gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines. rsc.org The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. The indole nitrogen then acts as a nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion to form a spiroindoleninium intermediate. Subsequent hydrolysis of the resulting enamine furnishes the spiro[indoline-3,4'-piperidin]-2-one product. rsc.org Another approach involves an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides, followed by an intramolecular attack of an oxygen anion on the resulting imine moiety to construct the spiroindoline scaffold. nih.gov
Diastereoselective and Enantioselective Synthetic Approaches for Stereocenter Control
The spiro[indoline-3,4'-piperidin]-2-one scaffold possesses a chiral spirocenter at the C3 position of the indoline ring, making stereoselective synthesis a critical aspect of its preparation. Both diastereoselective and enantioselective methods have been developed to control the stereochemistry of this key structural feature.
Diastereoselective Approaches: Diastereoselectivity can be achieved by employing substrates with pre-existing chiral centers or by utilizing reaction conditions that favor the formation of one diastereomer over another. For instance, the gold-catalyzed cyclization of tryptamines derived from L-tryptophan esters can lead to the corresponding spirocyclic compounds with excellent diastereoselectivities. rsc.org The inherent chirality of the amino acid starting material directs the stereochemical outcome of the cyclization. Multi-component reactions can also exhibit high diastereoselectivity. For example, a DBU-catalyzed formal [4+2] cycloaddition between ortho-hydroxyphenyl-substituted para-quinone methides and 3-methyleneoxindoles has been shown to produce spiro[chromane-3,3'-indolines] with high diastereoselectivity. researchgate.net
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Gold-catalyzed cyclization | 2-Bromo-N-propargyltryptamine derived from L-tryptophan ester | Gagosz catalyst (Ph3PAuNTf2) | >20:1 | rsc.org |
| [3+2] Cycloaddition | Isatin, Sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | - | Single diastereomer | nih.gov |
Enantioselective Approaches: Enantioselective synthesis of spirooxindoles is often achieved through organocatalysis or metal-catalyzed asymmetric reactions. Chiral phosphoric acids, cinchona alkaloid-derived squaramides, and chiral N-heterocyclic carbenes (NHCs) are among the effective organocatalysts. For example, an organocatalytic asymmetric Michael/cyclization cascade reaction has been developed for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives with high enantioselectivity. researchgate.net Similarly, a quinidine-derived squaramide has been successfully employed in a three-component cascade reaction to produce spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantiomeric excesses. nih.gov
| Reaction Type | Substrates | Catalyst | Enantiomeric Excess (ee) | Reference |
| Three-component cascade | Isatins, Cyanoacetates, 3-Aminomaleimides | Quinidine-derived squaramide | 53-99% | researchgate.net |
| Michael/Aldol cascade | 3-Olefinic oxindoles, Pentane-1,5-dial | (R)-Diphenylprolinol silyl (B83357) ether | >99% | nih.gov |
| Three-component cascade | Isatins, Malononitrile, Phthalhydrazide | Quinidine-derived squaramide | up to >99% | nih.gov |
Fluorination Strategies for the Indoline Moiety at the 5-Position
The introduction of a fluorine atom at the 5-position of the indoline ring can significantly modulate the physicochemical and biological properties of the molecule. Fluorination can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the indoline or oxindole (B195798) ring system.
A common strategy involves the use of electrophilic fluorinating reagents. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. researchgate.netwikipedia.org For instance, the direct fluorination of indolin-2-ones can be achieved using Selectfluor® in the presence of a Lewis acid, which can enhance the reactivity and selectivity of the fluorination process. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich indole ring attacks the electrophilic fluorine source.
Alternatively, the synthesis can commence from a 5-fluoro-substituted aniline or a 5-fluoro-isatin, thereby incorporating the fluorine atom from the outset. A patented method describes the synthesis of 5-fluoro-1'-methylspiro[indoline-3,4'-piperidine] (B7966229) from 4-cyano-4-(2,5-difluorophenyl)-1-methylpiperidine, which undergoes a cyclization/reduction process to form the fluorinated spiroindoline. google.com
| Fluorinating Reagent | Substrate | Conditions | Outcome | Reference |
| Selectfluor® | Indolin-2-one | Lewis acid | 3-Fluorooxindoles | researchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Indoles | - | 3,3-Difluoro-2-oxindoles | researchgate.net |
| Pre-fluorinated starting material | 4-Cyano-4-(2,5-difluorophenyl)-1-methylpiperidine | Cyclization/reduction | 5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] | google.com |
Derivatization and Functionalization Strategies for Spiroindolone Analogues
Modifications and Substitutions on the Piperidine Ring System
The piperidine ring of the spiro[indoline-3,4'-piperidin]-2-one scaffold offers a versatile handle for further derivatization, allowing for the fine-tuning of the molecule's properties. Modifications can be introduced at the nitrogen atom or at the carbon atoms of the piperidine ring.
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is readily amenable to N-alkylation and N-arylation reactions. Standard N-alkylation conditions, such as treatment with an alkyl halide in the presence of a base like potassium carbonate or triethylamine, can be employed to introduce various alkyl groups. researchgate.netechemi.comresearchgate.net Reductive amination with aldehydes or ketones provides another efficient route for N-alkylation. sciencemadness.org N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Substituent Effects on the Indoline Ring System
The properties and reactivity of the spiro[indoline-3,4'-piperidin]-2-one scaffold are significantly influenced by the nature and position of substituents on the indoline ring. The introduction of various functional groups can alter the electronic environment, steric hindrance, and lipophilicity of the molecule, thereby affecting its synthetic accessibility and biological activity.
Furthermore, in the broader class of indoline spiropyrans, it is well-established that substituents on the indoline moiety strongly dictate the spectral and photochromic properties of the molecules. mdpi.com A directed change in the nature of these substituents allows for the fine-tuning of the compound's response to external stimuli like light. mdpi.com This principle highlights the importance of the 5-fluoro substituent in defining the specific physicochemical characteristics of the target compound.
The following table summarizes the effects of different substituents on the indoline ring based on findings from related spiroindolone chemistry.
| Substituent | Position | Observed Effect | Reference |
| Fluoro | 5 | Electron-withdrawing; allows for successful formation of spiro compounds in good yields. beilstein-journals.org | beilstein-journals.org |
| Chloro | 5 | Electron-withdrawing; similar to fluoro, results in satisfactory reaction yields. beilstein-journals.org | beilstein-journals.org |
| Methyl | 5 | Electron-donating; can lead to moderate yields in certain multicomponent reactions. beilstein-journals.org | beilstein-journals.org |
| Various Aryl Groups | 5' | Can be introduced via synthetic methods like the Wittig olefination, though yields may vary. mdpi.com | mdpi.com |
Isosteric Replacements and Bioisosterism in Scaffold Optimization
Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize lead compounds by modifying their physicochemical properties, improving potency, and reducing toxicity. In the context of the spiro[indoline-3,4'-piperidin]-2-one scaffold, replacing the piperidine or indoline rings with other cyclic systems has been explored to modulate biological activity.
The spiro[indoline-3,4'-piperidine] (B44651) framework is considered a "privileged scaffold" due to its conformational rigidity, which enhances binding specificity to various biological targets. Modifications to this core structure are a common approach to discovering new therapeutic agents.
Examples of isosteric replacements for the piperidine ring include:
Pyrrolidine (B122466) Ring: Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring leads to the spiro[pyrrolidine-3,3'-oxindole] scaffold. nih.gov This modification alters the geometry and flexibility of the spirocycle and has been shown to yield compounds targeting serotonin (B10506) receptors (5-HT₆), indicating potential applications in neurological disorders.
Thiazolidine (B150603) Ring: The synthesis of spiro[indoline-3,2′-thiazolidine] derivatives involves replacing the piperidine ring with a sulfur-containing thiazolidine ring. nih.gov This change introduces a heteroatom that can engage in different non-covalent interactions with biological targets and has been explored for developing dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory applications. nih.gov
Pyrano[2,3-d]pyridine Ring: More complex modifications, such as incorporating a fused pyrano[2,3-d]pyridine system in place of the simple piperidine, result in novel scaffolds like spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one. Derivatives of this type have demonstrated moderate cytotoxic activity against cancer cell lines.
These examples demonstrate that the spiroindolone scaffold is highly amenable to isosteric modifications, allowing for the exploration of diverse chemical space and the optimization of biological activity.
| Original Ring | Isosteric Replacement | Resulting Scaffold | Potential Therapeutic Application | Reference |
| Piperidine | Pyrrolidine | Spiro[pyrrolidine-3,3'-oxindole] | Neurological disorders (5-HT₆ receptor antagonists) | |
| Piperidine | Thiazolidine | Spiro[indoline-3,2'-thiazolidine] | Anti-inflammatory (5-LOX/sEH inhibitors) | nih.gov |
| Piperidine | Pyrano[2,3-d]pyridine | Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one | Anticancer |
Exploration of Green Chemistry Principles in Spiroindolone Synthesis
The synthesis of spiroindolones, including derivatives of spiro[indoline-3,4'-piperidin]-2-one, has increasingly benefited from the application of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Several green synthetic strategies have been developed for spirooxindoles:
Catalyst-Free Synthesis in Green Solvents: One-pot, multi-component syntheses have been developed that proceed in environmentally benign solvent systems like a glycerol-water mixture. tandfonline.com These methods offer the advantages of being catalyst-free, having a simple workup procedure, and producing high yields of the desired spiro compounds. tandfonline.com
Biocatalysis in Aqueous Media: The use of enzymes as catalysts represents a significant advancement in green synthesis. Lipase-catalyzed one-pot tandem reactions for synthesizing spirooxindole frameworks have been successfully demonstrated in aqueous solutions. mdpi.comresearchgate.net This biocatalytic approach utilizes mild reaction conditions, accommodates a wide range of functional groups, and often results in excellent product yields without the need for extensive purification. mdpi.comresearchgate.net
Visible-Light Photocatalysis: An innovative route to related indol-6(7H)-ones involves a visible light-photocatalyzed formal (4 + 2) cycloaddition. rsc.org This protocol is notable for its extremely mild conditions and high reaction efficiency, representing a modern, energy-efficient synthetic method. rsc.org
These methodologies highlight a shift away from traditional organic synthesis, which often relies on volatile and toxic organic solvents and harsh reaction conditions. mdpi.com The adoption of green chemistry principles not only reduces the environmental footprint of spiroindolone synthesis but also can lead to more efficient and cost-effective production methods.
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Safer Solvents | Glycerol-water solvent system | Environmentally friendly, simple workup. | tandfonline.com |
| Catalysis | Lipase-catalyzed reaction in aqueous media | Mild conditions, high yields, excellent functional group tolerance. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Energy Efficiency | Visible light-photocatalyzed cycloaddition | Extremely mild conditions, high efficiency. | rsc.org |
| Atom Economy | One-pot multi-component synthesis | High yields, reduced waste. | tandfonline.com |
Molecular Interactions and Biological Target Engagement Studies
Identification and Validation of Putative Biological Targets for Spiroindolone Compounds
The principal biological target for the spiroindolone derivative Senicapoc has been unequivocally identified as the intermediate-conductance Ca2+-activated K+ channel, KCa3.1. nih.govnih.gov This channel is also widely known as the Gardos channel or KCNN4. ncats.iowikipedia.org The KCa3.1 channel is a voltage-independent potassium channel that is activated by increases in intracellular calcium. nih.gov Its activation leads to potassium efflux, which hyperpolarizes the cell membrane and helps regulate cellular processes by modulating calcium signaling. nih.govnih.gov
The validation of KCa3.1 as a therapeutic target stems from its expression and function in a variety of cell types implicated in numerous pathologies. These include:
Erythrocytes (Red Blood Cells): In red blood cells, the Gardos channel plays a key role in volume regulation. nih.gov Its inhibition is a therapeutic strategy for sickle cell disease (SCD), as blocking potassium and water efflux prevents the cellular dehydration that promotes hemoglobin S polymerization. wikipedia.orgnih.gov
Immune Cells: KCa3.1 is widely expressed in T- and B-lymphocytes, macrophages, mast cells, and microglia. nih.govnih.gov In these cells, the channel is crucial for activation, migration, and proliferation, making it a target for inflammatory and autoimmune conditions. nih.govnih.gov
Central Nervous System: The channel is upregulated in reactive microglia and macrophages associated with neuroinflammatory conditions like Alzheimer's disease and ischemic stroke. nih.govresearchgate.netahajournals.org
Other Cell Types: The KCa3.1 channel is also found in proliferating cells such as vascular smooth muscle cells and fibroblasts, implicating it in conditions like fibrosis and atherosclerosis. nih.govnih.gov
Quantitative Assessment of Ligand-Target Binding Affinity
Senicapoc has been characterized as a potent and selective blocker of the KCa3.1 channel. In vitro studies have consistently demonstrated its high binding affinity through various functional assays that measure the inhibition of channel activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher affinity.
Quantitative assessments have shown that Senicapoc blocks the KCa3.1 channel with an IC50 value of 11 nM. nih.govncats.ioselleckchem.commedchemexpress.comaxonmedchem.com Functional assays measuring the blockade of calcium-induced rubidium (a potassium surrogate) flux in human red blood cells also determined an IC50 of 11 nM. selleckchem.commedchemexpress.com Furthermore, its ability to inhibit red blood cell dehydration, a key therapeutic effect in sickle cell disease, was quantified with an IC50 of 30 nM. ncats.ioselleckchem.commedchemexpress.com The potency can vary slightly depending on the species; for instance, Senicapoc blocks the Gardos channel of mouse red blood cells with an IC50 of 50 ± 6 nM. selleckchem.commedchemexpress.com
| Assay Description | Target | Species | IC50 Value | Reference |
|---|---|---|---|---|
| KCa3.1 Channel Blockade | KCa3.1 (Gardos Channel) | Human | 11 nM | nih.govncats.ioselleckchem.com |
| Ca2+-induced Rubidium Flux Inhibition | KCa3.1 (Gardos Channel) | Human (RBCs) | 11 nM | selleckchem.commedchemexpress.com |
| Red Blood Cell Dehydration Inhibition | KCa3.1 (Gardos Channel) | Human (RBCs) | 30 nM | ncats.ioselleckchem.com |
| Gardos Channel Blockade | KCa3.1 (Gardos Channel) | Mouse (RBCs) | 50 ± 6 nM | selleckchem.commedchemexpress.com |
Elucidation of Molecular Recognition Mechanisms
Studies into the molecular mechanism of action suggest that Senicapoc functions as an orthosteric pore blocker. It is believed to inhibit the KCa3.1 channel by physically obstructing the ion conduction pathway from the intracellular side. nih.gov This mechanism is thought to be similar to that of other KCa3.1 inhibitors like TRAM-34. nih.gov
The binding site for Senicapoc is proposed to be within a pocket located in the inner pore of the channel. nih.govnih.gov Molecular modeling and mutagenesis studies suggest this binding pocket is lined by specific amino acid residues at the cytoplasmic ends of the pore-forming helices. Key residues implicated in the binding of related blockers include threonine 250 and valine 275. nih.gov By binding to this site, Senicapoc likely introduces a steric hindrance that prevents the passage of potassium ions through the channel, effectively blocking its function.
Investigation of Target Selectivity Profiles
A critical aspect of drug development is ensuring a compound interacts selectively with its intended target to minimize off-target effects. Senicapoc was developed as a potent and selective inhibitor of the KCa3.1 channel. nih.govnih.gov It represents an improvement in both potency and selectivity compared to earlier, less specific KCa3.1 inhibitors such as clotrimazole. nih.govresearchgate.net While Senicapoc is highly selective for the KCa3.1 channel in the context of human cellular function, it is noteworthy that some research has explored its effects in other biological systems. For example, its antimalarial activity appears to occur through a mechanism that is independent of the Gardos channel, suggesting potential interactions with other targets within the Plasmodium parasite. asm.org However, for its primary therapeutic applications in human diseases, its activity is overwhelmingly attributed to the selective blockade of KCa3.1.
Biophysical Characterization of Ligand-Target Complexes
A complete understanding of a ligand-target interaction involves biophysical characterization to determine the thermodynamic and kinetic parameters of binding. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Fluorimetry (DSF) are employed for this purpose.
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (association and dissociation rates, kon and koff) and equilibrium affinity (KD) of an interaction in real-time by detecting changes in mass on a sensor surface where the target protein is immobilized.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide atomic-level structural information about the ligand-target complex, identify the binding site, and measure binding affinities.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a target protein upon ligand binding. An increase in the protein's melting temperature (Tm) indicates ligand binding and stabilization.
While the functional consequences of Senicapoc binding to the KCa3.1 channel are well-established, detailed biophysical studies providing specific thermodynamic or kinetic data (e.g., KD values from SPR or ITC) for the direct interaction between Senicapoc and the purified KCa3.1 channel are not widely available in the published literature. Such studies would provide deeper insight into the precise molecular forces driving the high-affinity interaction.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Essential Pharmacophoric Features within the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Scaffold
Pharmacophore modeling is crucial for identifying the key molecular features responsible for a compound's biological activity. For the spiro[indoline-3,4'-piperidin]-2-one (B152902) scaffold, several essential pharmacophoric features have been identified through various studies on related spirooxindole analogues. researchgate.netmdpi.com
The core pharmacophoric elements generally include:
A Hydrogen Bond Donor (HBD): The N-H group of the oxindole (B195798) ring is a critical hydrogen bond donor, frequently engaging in interactions with the backbones or side chains of amino acid residues in target proteins. nih.gov
A Hydrogen Bond Acceptor (HBA): The carbonyl group (C=O) at the 2-position of the oxindole ring serves as a key hydrogen bond acceptor. nih.gov
An Aromatic Ring (AR): The benzene (B151609) ring of the indoline (B122111) core provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the target. nih.gov
A Hydrophobic Moiety (HY): The piperidine (B6355638) ring contributes a significant hydrophobic and three-dimensional feature to the scaffold.
A Spirocyclic Center: The spiro carbon atom imparts conformational rigidity, which is crucial for locking the molecule into a bioactive conformation and optimizing the spatial orientation of other pharmacophoric features. nih.govnih.gov
For specific targets, such as the 5-HT6 receptor, a more defined pharmacophore model has been proposed for related spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) scaffolds. This model includes two hydrophobic sites, a hydrogen bond acceptor, and potentially a positively ionizable group, which corresponds to the basic nitrogen in the piperidine ring. nih.govmdpi.com The this compound scaffold aligns well with these general and specific models, suggesting its potential for interaction with a variety of biological targets.
Impact of Substituent Variations on Biological Potency and Selectivity
Modifications to the core this compound scaffold have a profound impact on biological potency and selectivity. Studies on analogous compounds provide significant insights into these relationships.
Substitutions on the Indoline Ring: The position and nature of substituents on the aromatic part of the oxindole are critical. The presence of the fluorine atom at the 5-position is a key modification. Electron-withdrawing groups, such as halogens (F, Cl, Br), at this position have been shown to influence activity, often enhancing potency in various biological assays. nih.govnih.gov For instance, in a series of spiro-3-indolin-2-ones, chlorine substitution was found to enhance antiproliferative properties. nih.gov Moving the substituent to other positions, such as the 7-position, can lead to a loss of activity, highlighting the importance of the substitution pattern. nih.gov
Substitutions on the Piperidine Nitrogen (N'): The nitrogen atom of the piperidine ring is a common site for modification. The introduction of different substituents can modulate basicity, lipophilicity, and steric bulk, thereby affecting target binding and pharmacokinetic properties.
Small Alkyl Groups: A methyl group on the piperidine nitrogen is a common feature in active compounds, such as certain c-Met/ALK inhibitors. nih.gov
Aromatic/Heteroaromatic Groups: Attaching larger aromatic or heteroaromatic moieties can introduce additional binding interactions and significantly alter the compound's activity profile. For example, the introduction of aminopyridyl or aminopyrazinyl groups at other positions of the indoline ring, while keeping the N'-methylpiperidine, led to potent and selective c-Met/ALK dual inhibitors. nih.gov
Table 1: Hypothetical Impact of Substituent Variation on Biological Potency
| Scaffold Position | Substituent Type | General Effect on Potency | Rationale |
|---|---|---|---|
| Indoline C5 | Electron-withdrawing (e.g., -F, -Cl) | Often increases | Modulates electronic properties, enhances binding affinity. |
| Indoline C6 | Large Heteroaromatic Groups | Can significantly increase | Provides additional specific interactions with target protein. |
| Indoline C7 | Electron-withdrawing (e.g., -Br) | Often decreases or abolishes | Steric hindrance or unfavorable electronic modulation. |
| Piperidine N' | Small Alkyl (e.g., -CH3) | Maintains or increases | Favorable for fitting into hydrophobic pockets. |
| Piperidine N' | Bulky/Polar Groups | Variable; can decrease | Potential for steric clashes or unfavorable interactions. |
These examples demonstrate that both the indoline and piperidine moieties offer opportunities for chemical modification to fine-tune the biological activity and selectivity of the this compound scaffold.
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional structure of a ligand is paramount for its interaction with a biological target. The spirocyclic nature of this compound imparts significant conformational rigidity. nih.govresearchgate.net This rigidity is a key advantage in drug design as it reduces the entropic penalty upon binding to a target and presents a well-defined orientation of substituents for molecular recognition. nih.govtandfonline.com
The spiro junction locks the piperidine ring in a specific spatial orientation relative to the planar oxindole ring system. tandfonline.combldpharm.com This fixed arrangement is critical for positioning the pharmacophoric elements correctly within a receptor's binding site. Computational modeling and molecular dynamics simulations of related spirooxindoles have shown that specific stereoisomers are often responsible for the observed biological activity. nih.gov For instance, studies on spiro-oxindole dihydroquinazolinones as IRAP inhibitors proposed that the S-configuration at the spiro center is crucial for inhibitory activity, with the corresponding R-configuration being essentially inactive. nih.gov
The conformation of the piperidine ring, typically a chair conformation, and the orientation of its substituents are also critical. The fixed spatial arrangement of exocyclic groups on the piperidine ring allows for precise probing of the topology of the target's binding pocket. nih.gov This conformational restriction minimizes the likelihood of binding to off-target proteins, potentially leading to improved selectivity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds like spirooxindoles, 3D-QSAR models have been successfully developed to guide the design of more potent analogues. nih.govnih.gov
A typical 3D-QSAR study involves:
Dataset Preparation: A series of analogues with measured biological activities (e.g., IC₅₀ values) is compiled.
Molecular Alignment: The compounds are aligned based on a common substructure or a pharmacophore hypothesis.
Descriptor Calculation: Steric and electrostatic fields (e.g., CoMFA and CoMSIA) are calculated around the aligned molecules.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the calculated fields with biological activity.
The predictive power of a QSAR model is assessed through rigorous validation, both internal (cross-validation) and external (prediction for a test set of compounds not used in model generation). nih.govbasicmedicalkey.comsemanticscholar.org Key statistical parameters are used to evaluate the model's quality. researchgate.net
Table 2: Typical Validation Parameters for a Predictive QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for test set) | Measures the external predictive ability of the model. | > 0.6 |
| F-value | Indicates the statistical significance of the regression model. | High value |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | Low value |
Note: Acceptable values can vary depending on the dataset and modeling method. nih.govnih.gov
QSAR models for spirooxindoles have successfully visualized the influence of electronic and hydrophobic effects, providing a rational basis for lead optimization that is consistent with observed SAR. nih.gov
Role of the Fluorine Atom in Modulating SAR and SPR
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its properties. researchgate.net In the this compound scaffold, the fluorine at the 5-position of the indoline ring can have several significant effects on both SAR and SPR.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electronic distribution of the oxindole core. This can influence the pKa of the N-H proton and the hydrogen bonding capabilities of the nearby carbonyl group, potentially strengthening interactions with the biological target. nih.gov
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism at that site, thereby increasing the compound's metabolic stability and half-life. mdpi.com The 5-position of the indole (B1671886) ring is susceptible to aromatic hydroxylation, and fluorination can prevent this metabolic pathway.
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its solubility, permeability across biological membranes, and plasma protein binding. mdpi.comnih.gov While a single fluorine atom has a modest effect, it can be sufficient to improve membrane transport and cellular uptake.
Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions with biological targets, including dipole-dipole interactions, hydrogen bonds (acting as an acceptor), and orthogonal multipolar C-F···C=O interactions. nih.gov These additional interactions can contribute to enhanced binding affinity and potency.
Table 3: Comparison of Properties: Hypothetical Unsubstituted vs. 5-Fluoro Analogue
| Property | Spiro[indoline-3,4'-piperidin]-2-one | This compound | Rationale for Change |
|---|---|---|---|
| Lipophilicity (logP) | Base Value | Increased | Fluorine is more lipophilic than hydrogen. |
| Metabolic Stability | Susceptible to C5 oxidation | Increased | C-F bond blocks aromatic hydroxylation at the 5-position. |
| Binding Affinity | Base Value | Potentially Increased | Altered electronics and potential for new F-protein interactions. |
| Acidity of N-H | Base Value | Increased | Electron-withdrawing effect of fluorine. |
Computational Chemistry and Molecular Modeling Approaches
Virtual Screening and In Silico Ligand Design for Spiroindolone Analogues
Virtual screening has emerged as a pivotal tool in the initial stages of drug discovery to identify promising hit compounds from large chemical libraries. For spiroindolone analogues, both ligand-based and structure-based virtual screening approaches have been employed. Ligand-based methods utilize the structural information of known active compounds to identify new molecules with similar properties, whereas structure-based screening relies on the three-dimensional structure of the biological target.
In the context of designing novel spiroindolone derivatives, in silico methods are instrumental in predicting the potential efficacy and pharmacokinetic properties of newly designed molecules. For instance, the design of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as potential antiviral agents involved in silico studies to emphasize the binding affinities and pharmacokinetic profiles of the synthesized compounds. nih.govmdpi.com Such computational assessments, prior to chemical synthesis, allow for the prioritization of candidates with a higher probability of success, thereby conserving resources and accelerating the discovery timeline. The process often involves the creation of a virtual library of analogues of the core "5-Fluorospiro[indoline-3,4'-piperidin]-2-one" scaffold, followed by computational filtering based on predicted activity and drug-likeness properties. mdpi.com
Molecular Docking Studies to Predict Ligand-Target Binding Poses and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method has been extensively applied to the "this compound" scaffold to elucidate its binding modes within the active sites of various biological targets. For example, a series of spiro[indoline-3,4'-piperidine]-2-ones were designed and evaluated as potential c-Met inhibitors, with molecular docking studies being used to explain the molecular mechanism of their activity. nih.govdocumentsdelivered.com
These docking simulations provide valuable information on the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-receptor recognition process. The insights gained from these studies are crucial for understanding the structure-activity relationships within this class of compounds and for the rational design of more potent and selective analogues. For instance, docking studies can reveal the importance of the fluorine atom at the 5-position of the indoline (B122111) ring for target engagement, potentially through enhanced binding affinity or altered electronic properties.
The following table summarizes representative molecular docking studies conducted on spiroindolone analogues, highlighting the target protein and the key interactions observed.
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| Spiro[indoline-3,4'-piperidine]-2-ones | c-Met Kinase | Hydrogen bonding with key amino acid residues in the active site, hydrophobic interactions. | nih.govdocumentsdelivered.com |
| Spiroindolones | Plasmodium falciparum ATPase4 (PfATP4) | Interactions with transmembrane helices of the protein. | nih.govresearchgate.net |
| Spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) derivatives | 5-HT6 Receptor | Hydrogen bonding with specific asparagine and serine residues within the orthosteric binding pocket. | mdpi.com |
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Landscapes
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and the stability of the binding interactions over time. MD simulations have been applied to spiroindolone analogues to understand the dynamic behavior of the ligand-target complex and to assess the stability of the predicted binding poses obtained from docking studies. mdpi.com
These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the binding event. Furthermore, MD simulations can be used to study the influence of solvent molecules on the binding process and to identify key water molecules that may mediate ligand-receptor interactions. The insights from MD simulations are invaluable for refining the binding hypothesis and for guiding the design of ligands with improved binding affinities and residence times. The conformational flexibility of the spiro-piperidine ring system, a key feature of "this compound", can be effectively studied using these methods. rsc.orgrsc.org
Free Energy Perturbation (FEP) and Binding Energy Calculations
To obtain a more quantitative prediction of ligand binding affinities, computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are employed. FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as the binding of two different ligands to the same receptor. While computationally intensive, FEP can provide highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization. chemrxiv.org
The MM/GBSA method offers a less computationally demanding alternative for estimating binding free energies. It combines molecular mechanics energy calculations with a continuum solvation model to approximate the free energy of binding. Although generally less accurate than FEP, MM/GBSA can be useful for ranking a series of analogues and for identifying the key energetic contributions to binding. nih.gov These methods can be applied to "this compound" and its derivatives to predict how modifications to the chemical structure will impact their binding potency, thereby guiding synthetic efforts towards more active compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical (QC) calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For "this compound", QC calculations can be used to determine properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. researchgate.net
This information is valuable for understanding the molecule's reactivity and its potential to engage in specific types of intermolecular interactions. For example, the electrostatic potential map can highlight regions of the molecule that are prone to electrophilic or nucleophilic attack, which can be important for understanding its metabolic fate. Furthermore, QC calculations can be used to parameterize molecular mechanics force fields for use in MD simulations, ensuring a more accurate description of the molecule's behavior.
Chemoinformatics and Data Mining for Spiroindolone Chemical Space Exploration
Chemoinformatics and data mining techniques play a crucial role in navigating the vast chemical space of spiroindolone analogues. These methods involve the analysis of large datasets of chemical structures and their associated biological activities to identify patterns and relationships that can inform drug design. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel spiroindolone derivatives based on their structural features.
By analyzing the chemical space of known spiroindolones, it is possible to identify areas that have been underexplored and to design novel scaffolds with diverse properties. Data mining of patent and literature databases can also uncover valuable information on the synthesis and biological evaluation of related compounds, providing a broader context for the development of "this compound" analogues.
Pre Clinical Biological Evaluation in in Vitro and Non Human in Vivo Research Models
Cellular Assays for Investigating Compound Activity (e.g., phenotypic screens, target engagement assays)
Cellular assays are fundamental in determining the biological effects of spiro[indoline-3,4'-piperidin]-2-one (B152902) derivatives on whole cells. These assays measure outcomes like cell viability, proliferation, and specific cellular events to establish the compound's potential as a therapeutic agent.
Antiproliferative activity is a key focus, with compounds from this class evaluated against a variety of human cancer cell lines. nih.gov The antiproliferation properties are commonly investigated using the MTT assay. rsc.org For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which share a related spiro-indoline core, have demonstrated promising antiproliferative effects against cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer). nih.gov Some of these synthesized agents exhibited greater efficacy than standard references like sunitinib and 5-fluorouracil in these assays. nih.gov
Flow cytometry is another technique employed to understand the mechanism of cell death induced by these compounds, confirming that their antiproliferation properties are linked to the induction of apoptosis and necrosis. nih.gov In addition to cancer cells, studies on related spirooxindoles have examined their impact on cellular morphology, noting effects on cytoplasmic and nuclear architecture that lead to cell death. mdpi.commdpi.com
Target engagement assays confirm that the compound interacts with its intended molecular target within the cell. For derivatives of the spiro[indoline-3,4'-piperidine]-2-one scaffold targeting specific kinases, cellular potency is measured in relevant cell lines, such as the GTL-16 human gastric carcinoma line, which is dependent on c-Met signaling. nih.gov
| Compound Type | Cell Line | Cancer Type | Assay | Result (IC50 in µM) | Source |
|---|---|---|---|---|---|
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (Compound 6m) | MCF7 | Breast | MTT | 3.597 | nih.gov |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (Compound 6l) | MCF7 | Breast | MTT | 3.986 | nih.gov |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (Compound 6m) | A431 | Skin | MTT | 2.434 | nih.gov |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (Compounds 6j & 6k) | PaCa-2 | Pancreatic | MTT | 8.830 | nih.gov |
| Spiro[indoline-3,3′-pyrrolidine] (Compound 2j) | CT26 | Mouse Colon | MTT | ~50 µg/mL | rsc.org |
Biochemical Assays for Enzyme Inhibition or Receptor Modulation Studies
Biochemical assays are utilized to quantify the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor, in a cell-free system. For the spiro[indoline-3,4'-piperidine]-2-one scaffold, a significant area of investigation has been the inhibition of protein kinases, which are crucial targets in oncology.
Derivatives have been developed as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase). nih.gov The inhibitory activity against these kinases is often measured using techniques like the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This allows for the determination of key parameters such as the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
In addition to c-Met and ALK, related spiro-indolin-2-one compounds have been evaluated for multi-targeted inhibitory properties against other receptor tyrosine kinases, including EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). nih.gov Molecular docking studies on similar spirooxindole structures have also predicted substantial binding affinity for targets like CD-44, AKR1D1, and HER-2. mdpi.comnih.gov
| Compound/Analog | Target Enzyme | Assay Type | Result | Source |
|---|---|---|---|---|
| SMU-B (5b) | c-Met | Biochemical Assay | IC50 = 3 nM | nih.gov |
| SMU-B (5b) | ALK | Biochemical Assay | IC50 = 24 nM | nih.gov |
| Spiro-3-indolin-2-one (Compound 6c) | EGFR | Enzyme Inhibition Assay | 69.6% Inhibition | nih.gov |
| Spiro-3-indolin-2-one (Compound 6n) | EGFR | Enzyme Inhibition Assay | 69.6% Inhibition | nih.gov |
| Spiro-3-indolin-2-one (various) | VEGFR-2 | Enzyme Inhibition Assay | Promising Inhibition | nih.gov |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Parameters
In vitro ADME studies are crucial for predicting a compound's pharmacokinetic behavior in a living organism. Key parameters evaluated for compounds in the spiro[indoline-3,4'-piperidin]-2-one class include metabolic stability and cell permeability.
Metabolic Stability in Liver Microsomes Metabolic stability assays assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). evotec.com These experiments involve incubating the test compound with liver microsomes, which are subcellular fractions containing these enzymes, along with necessary cofactors like NADPH. evotec.comspringernature.com The rate of disappearance of the parent compound over time is measured, typically by LC-MS, to determine the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). nuvisan.commdpi.com This data helps predict the hepatic clearance of a drug in vivo. nuvisan.com For fluoro-substituted compounds like 5-Fluorospiro[indoline-3,4'-piperidin]-2-one, it is noteworthy that studies on other molecules have revealed unexpected rapid enzymatic hydrolysis of C-F bonds in liver microsomes, which could be a potential metabolic pathway. nih.gov
Permeability in Caco-2 Cell Lines The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption. bioduro.com It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. bioduro.comspringernature.com The apparent permeability coefficient (Papp) is measured for the compound's transport across the monolayer in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions. The efflux ratio (Papp(B→A)/Papp(A→B)) is then calculated. An efflux ratio significantly greater than 1 suggests that the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability. springernature.com
| Parameter | Assay System | Purpose | Key Readouts |
|---|---|---|---|
| Metabolic Stability | Liver Microsomes (Human, Rat, Mouse) | Predict hepatic clearance | In vitro t1/2, Intrinsic Clearance (CLint) |
| Permeability | Caco-2 Cell Monolayer | Predict intestinal absorption and identify efflux liability | Papp (A→B), Papp (B→A), Efflux Ratio |
In Vivo Pharmacokinetic (PK) Studies in Animal Models (e.g., rodents, non-human primates)
Following promising in vitro data, in vivo pharmacokinetic (PK) studies are conducted in animal models, most commonly rodents (mice or rats), to understand how a compound is absorbed, distributed, metabolized, and excreted by a whole organism. While specific PK data for this compound is not widely published, studies on closely related analogs provide insight into the potential of this scaffold.
For example, a potent c-Met/ALK dual inhibitor from this chemical series was described as being orally efficacious. nih.gov This suggests that the compound achieved sufficient systemic exposure after oral administration to exert its pharmacological effect, implying favorable properties of absorption and metabolic stability in the animal model.
Typical in vivo PK studies involve administering the compound to animals via a specific route (e.g., oral, intravenous) and collecting blood samples at various time points. Analysis of the plasma concentrations of the drug over time allows for the calculation of key PK parameters.
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is observed | Indicates the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug over time. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| F% | Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
In Vivo Target Engagement and Proof-of-Concept Studies in Relevant Non-human Disease Models
In vivo proof-of-concept studies are designed to demonstrate that a compound can modulate its intended biological target in a living animal and produce a desired physiological effect, providing evidence for its therapeutic potential. These studies are conducted in non-human disease models that are relevant to the compound's proposed indication.
For the spiro[indoline-3,4'-piperidin]-2-one scaffold, which has been optimized for c-Met/ALK inhibition, a key proof-of-concept study was performed using a GTL-16 human gastric carcinoma xenograft model in mice. nih.gov In this model, human cancer cells are implanted into immunocompromised mice, forming tumors whose growth is dependent on the target kinase (c-Met).
The study demonstrated that an aminopyridyl-substituted spiro[indoline-3,4'-piperidin]-2-one derivative successfully inhibited the phosphorylation of its target, c-Met, within the tumor tissue in vivo. nih.gov This confirmation of target engagement was accompanied by a significant inhibition of tumor growth, providing strong preclinical evidence that the compound's anticancer activity is mediated through its intended mechanism of action. nih.gov Such studies are critical for validating the therapeutic hypothesis before advancing a compound into clinical development.
| Animal Model | Compound Type | Target | Target Modulation Readout | Functional Outcome | Source |
|---|---|---|---|---|---|
| GTL-16 Gastric Carcinoma Xenograft (Mouse) | Aminopyridyl Spiro[indoline-3,4'-piperidin]-2-one | c-Met | Inhibition of c-Met phosphorylation in vivo | Significant tumor growth inhibition (>50%) | nih.gov |
Mechanistic Toxicological Investigations in Cellular and Non-human Animal Models
Mechanistic toxicology studies aim to understand the molecular pathways through which a compound might exert toxic effects, distinct from clinical adverse events. These investigations are crucial for identifying potential liabilities early in development.
For the broader class of spirooxindoles, cellular studies have identified specific molecular events associated with their activity. One key finding is the robust induction of reactive oxygen species (ROS) in cancer cells following treatment with a spirooxindole derivative. mdpi.comnih.gov The generation of ROS can lead to oxidative stress, damage to cellular components like DNA and proteins, and ultimately trigger cell death pathways. This can be both a desired anticancer mechanism and a potential source of toxicity in normal cells. The effect of these compounds on cellular and nuclear structure has also been noted. mdpi.com
Another aspect of mechanistic toxicology involves assessing a compound's potential for drug-drug interactions. This often includes evaluating whether the compound inhibits or is a substrate for major drug-metabolizing enzymes, such as the Cytochrome P450 family. For example, a study on a series of spirooxindole-pyrrolines found that none of the compounds acted as substrates for CYP2D6, suggesting a lower risk for metabolic interactions involving this specific enzyme. mdpi.com In vivo studies on related indole (B1671886) derivatives in rodent models have also investigated effects on markers of oxidative stress (e.g., malondialdehyde) and inflammatory pathways (e.g., NF-κB, TNF-α) to understand the mechanisms behind organ damage. nih.gov
| Finding | Model System | Assay/Method | Potential Implication | Source |
|---|---|---|---|---|
| Induction of Reactive Oxygen Species (ROS) | Cancer Cell Lines | DCFH-DA Staining | Mechanism of cytotoxicity; potential for oxidative stress | mdpi.comnih.gov |
| Alteration of Cytoplasmic and Nuclear Architecture | Cancer Cell Lines | Microscopy | Mechanism of cell death | mdpi.com |
| Lack of CYP2D6 Substrate Activity | In Silico / In Vitro Models | ADME Prediction | Lower potential for specific drug-drug interactions | mdpi.com |
Advanced Research Methodologies and Techniques
Application of Fragment-Based Drug Discovery (FBDD) to Spiroindolone Scaffolds
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. This technique involves screening libraries of small, low-molecular-weight fragments against a biological target. The identified fragments, which typically bind with low affinity, are then optimized and grown into more potent, drug-like molecules. nih.govmdpi.commdpi.com
While direct literature on the application of FBDD to 5-Fluorospiro[indoline-3,4'-piperidin]-2-one is not prevalent, the principles of FBDD are highly applicable to the spiroindolone scaffold. For instance, in the discovery of inhibitors for targets like protein kinases, a known area of activity for some spiroindolones, FBDD can be instrumental. nih.gov The process would involve screening a fragment library to identify moieties that bind to key pockets of the target kinase. Subsequently, these fragments could be elaborated upon, potentially leading to the synthesis of novel spiroindolone-based inhibitors.
A key advantage of FBDD is its ability to explore chemical space more efficiently than HTS. By starting with smaller, less complex molecules, FBDD can identify diverse starting points for lead optimization. This approach has been successfully used to identify inhibitors for challenging targets, including those involved in protein-protein interactions. mdpi.com
Utilization of DNA-Encoded Libraries (DELs) for High-Throughput Ligand Identification
DNA-Encoded Libraries (DELs) represent a revolutionary technology for the discovery of small molecule ligands for protein targets. This method involves the synthesis of vast libraries of compounds, with each molecule tagged with a unique DNA barcode that encodes its chemical structure. nih.govdrugdiscoverychemistry.com The entire library can then be screened against a target protein in a single solution. After washing away non-binding molecules, the DNA tags of the bound compounds are amplified and sequenced, allowing for the rapid identification of high-affinity ligands. nih.gov
The application of DELs to identify ligands for targets of spiroindolone compounds, such as c-Met, has been demonstrated. nih.gov In such a screen, a library containing billions of diverse chemical structures could be panned against the c-Met kinase domain. Analysis of the sequencing data would reveal the structures of the compounds that bind to the target, which could include novel spiroindolone derivatives.
The primary advantages of DEL technology include the immense size of the libraries that can be screened and the speed and efficiency of the screening process. drugdiscoverychemistry.com This allows for the exploration of a much larger chemical space than is feasible with conventional screening methods, increasing the probability of discovering novel and potent inhibitors.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Co-crystal Structure Elucidation
Understanding the precise three-dimensional interactions between a compound and its biological target is fundamental for structure-based drug design. Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are the primary techniques used to determine the high-resolution structures of protein-ligand complexes.
X-ray crystallography has been extensively used to elucidate the structures of various spiroindoline derivatives. nih.govresearchgate.neteurjchem.combeilstein-journals.orgeurjchem.combohrium.com For example, the crystal structure of a dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivative has been determined, revealing the relative configuration of the stereocenters. beilstein-journals.org Similarly, the structures of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione have been solved, providing detailed information about their molecular geometry and intermolecular interactions. eurjchem.comeurjchem.combohrium.com While a specific crystal structure for this compound was not found, the successful application of this technique to closely related analogs underscores its utility for this chemical class.
Cryo-EM has become an increasingly powerful tool for structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. This technique could be employed to determine the structure of this compound in complex with a large target protein, providing invaluable insights for further optimization.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivative | Not specified | Not specified | Trans-configuration of the two oxindole (B195798) scaffolds. | beilstein-journals.org |
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | Stabilized by N-H···O, O-H···O, C-H···π, and π···π interactions. | eurjchem.combohrium.com |
| 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | Stabilized by O-H···O, N-H···O, and C-H···O interactions. | eurjchem.com |
Proteomic and Metabolomic Approaches for Elucidating Downstream Biological Effects
Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels within a biological system in response to a stimulus, such as treatment with a compound. These approaches can reveal the downstream biological pathways affected by a molecule, offering insights into its mechanism of action and potential off-target effects.
In the context of spiroindolones with antimalarial activity, proteomic analysis of Plasmodium falciparum treated with such compounds can identify changes in the expression of parasite proteins. For example, a study on an isocryptolepine derivative with antimalarial properties revealed alterations in proteins associated with ribosomes, proteasomes, and metabolic pathways. plos.org Such data can help to elucidate the compound's mode of action against the parasite.
Metabolomic profiling is particularly valuable in cancer research, another area where spiroindolones have shown promise. Studies on cancer cells treated with therapeutic agents have demonstrated significant alterations in their metabolic profiles, including changes in amino acid, lipid, and energy metabolism. nih.govnih.govmdpi.comgeorgetown.edumdpi.com Applying metabolomics to cells treated with this compound could reveal its impact on key metabolic pathways in cancer cells, potentially identifying biomarkers of response or resistance.
| Methodology | Research Area | Key Findings | Reference |
|---|---|---|---|
| Proteomics | Antimalarial Drug Discovery | Identification of altered protein expression in pathways such as ribosomal biogenesis and proteasomal degradation in P. falciparum. | plos.org |
| Metabolomics | Cancer Biology | Characterization of metabolic signatures in cancer cells and tissues, including alterations in glutamine and fatty acid metabolism. | nih.govmdpi.com |
Chemoproteomic Strategies for Off-Target Identification
While a drug is designed to interact with a specific target, it often binds to other proteins, known as off-targets, which can lead to unexpected side effects or provide opportunities for drug repositioning. Chemoproteomics offers a suite of powerful techniques for the unbiased identification of a compound's protein interaction partners in a complex biological system. nih.govelifesciences.orgelifesciences.orgmalariaworld.orgresearchgate.net
One common chemoproteomic approach is affinity-based protein profiling, where the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This method has been successfully applied in antimalarial drug discovery to deconvolute the targets of novel compounds. nih.govelifesciences.orgelifesciences.orgmalariaworld.org
Another powerful technique is thermal proteome profiling (TPP), which measures the changes in the thermal stability of proteins upon ligand binding. Proteins that are stabilized or destabilized by a compound are identified as potential targets. TPP has the advantage of being applicable to living cells without the need for chemical modification of the drug. nih.govelifesciences.orgresearchgate.net
The application of these chemoproteomic strategies to this compound would provide a comprehensive profile of its on- and off-targets, facilitating a deeper understanding of its pharmacological effects and potential liabilities.
Future Research Directions and Potential Research Applications Non Clinical
Development of Novel and More Efficient Synthetic Routes for Analogues
The synthesis of spiroindolone analogues is an active area of research, with a continuous drive towards efficiency, diversity, and stereoselectivity. researchgate.net Future efforts will likely concentrate on developing innovative synthetic methodologies that offer improvements over existing routes. One promising avenue is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex spirocyclic systems in a single step from simple starting materials. mdpi.comnih.gov These reactions are not only efficient but also align with the principles of green chemistry. mdpi.com
Furthermore, the development of novel catalytic systems, including transition-metal catalysis and organocatalysis, will be crucial for accessing previously inaccessible chemical space and for controlling the stereochemistry of the spiro center. researchgate.net The use of microwave-assisted organic synthesis (MAOS) has already shown potential in accelerating reaction times and improving yields for related spirooxindole structures and will likely be further explored for the synthesis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one analogues. mdpi.com The exploration of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, will also be a key strategy to enhance synthetic efficiency. beilstein-journals.org
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity. mdpi.comnih.gov | Green chemistry, library synthesis. mdpi.com |
| Advanced Catalysis | High stereoselectivity, access to novel analogues. researchgate.net | Asymmetric synthesis, transition-metal catalysis. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. mdpi.com | Process optimization, green chemistry. |
| Cascade/Domino Reactions | Increased molecular complexity in a single step. beilstein-journals.org | Total synthesis, efficient scaffold construction. |
Exploration of New Biological Targets and Research Areas for Spiroindolone Chemical Probes
While the antimalarial activity of spiroindolones targeting the Plasmodium falciparum Na+-ATPase (PfATP4) is well-documented, the spiroindolone scaffold exhibits a broad range of biological activities, suggesting the existence of multiple molecular targets. asm.orgnih.gov Future research will focus on identifying and validating these new targets to expand the utility of spiroindolone analogues as chemical probes.
Beyond infectious diseases, spirooxindoles have shown promise in oncology. nih.govnih.gov Analogues have been identified as inhibitors of receptor tyrosine kinases like c-Met and anaplastic lymphoma kinase (ALK), as well as modulators of the p53-MDM2 interaction. nih.govnih.gov Further investigation into their effects on other cancer-related pathways, such as those involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), is a promising research direction. nih.govresearchgate.net The antimicrobial and antiviral potential of this scaffold also warrants deeper exploration. nih.govnih.gov
Systematic screening of diverse spiroindolone libraries against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, will be essential. This can be achieved through high-throughput screening campaigns and chemoproteomic approaches to identify novel binding partners and elucidate mechanisms of action.
Rational Design of Highly Selective and Potent Spiroindolone Analogues for Research Tools
The development of highly selective and potent chemical probes is crucial for dissecting complex biological processes. Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be instrumental in optimizing the spiroindolone scaffold. nih.gov By systematically modifying the core structure of this compound, researchers can fine-tune its properties to achieve desired potency and selectivity for specific biological targets.
Computational modeling and molecular docking studies can provide insights into the binding modes of spiroindolone analogues with their targets, guiding the design of new derivatives with improved affinity and specificity. mdpi.commdpi.com For example, understanding the interactions of spiroindolones with the ATP binding pocket of kinases can inform the design of selective kinase inhibitors. nih.gov The strategic introduction of different functional groups, such as the fluorine atom in this compound, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. psu.edu
Future research will involve iterative cycles of design, synthesis, and biological evaluation to develop spiroindolone analogues that can serve as precise tools for studying the function of specific proteins in a cellular context.
| Design Approach | Key Objectives | Methodologies |
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity. nih.gov | Systematic chemical modification, biological screening. |
| Computational Modeling | Predict binding modes and affinities. mdpi.commdpi.com | Molecular docking, molecular dynamics simulations. |
| Functional Group Modification | Modulate pharmacokinetic and pharmacodynamic properties. psu.edu | Introduction of diverse substituents. |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Spiroindolone Research and Design
Machine learning models can be employed for quantitative structure-activity relationship (QSAR) studies, providing deeper insights into the chemical features that govern the biological activity of spiroindolones. nih.gov Furthermore, AI can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. mdpi.com Generative AI models also hold the potential to design entirely new spiroindolone scaffolds with desired properties.
Utility of this compound and its Analogues as Chemical Probes for Illuminating Biological Pathways
A well-characterized chemical probe is an invaluable tool for elucidating the roles of specific proteins in complex biological pathways. With a defined molecular target, such as PfATP4 for certain spiroindolones, these compounds can be used to study the physiological consequences of inhibiting that target. nih.govsemanticscholar.org Future research will focus on developing and utilizing analogues of this compound as chemical probes to explore a variety of biological systems.
For instance, a highly selective spiroindolone inhibitor of a particular kinase could be used to dissect its role in a specific signaling cascade. By observing the cellular effects of target engagement by the probe, researchers can gain a deeper understanding of the protein's function. The development of spiroindolone-based probes with fluorescent tags or other reporter groups could enable visualization of the target protein within cells and tissues.
The use of these chemical probes in cell-based assays and preclinical models will be crucial for validating new drug targets and for understanding the fundamental biology of various diseases.
Opportunities for Interdisciplinary and Collaborative Research in Academic and Industrial Settings
The multifaceted nature of spiroindolone research provides fertile ground for interdisciplinary collaboration. The development of novel synthetic routes requires the expertise of synthetic organic chemists, while the exploration of new biological targets necessitates the involvement of biochemists, molecular biologists, and pharmacologists. researchgate.net
Collaborations between academic research groups and industrial partners can accelerate the translation of basic research findings into tangible outcomes. Academia can provide expertise in fundamental biology and novel synthetic chemistry, while industry can offer resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. researchgate.net Such partnerships are essential for advancing the field and fully realizing the potential of the spiroindolone scaffold as a source of valuable research tools and therapeutic leads.
Q & A
Q. Advanced Research Consideration
- Structure-activity relationship (SAR) :
- In vivo efficacy : Compound 5b (SMU-B) from shows >50% tumor growth inhibition in gastric carcinoma xenografts via suppression of c-Met phosphorylation.
Basic Research Question
- Chromatography : Reverse-phase HPLC (e.g., gradient elution with acetonitrile/water) to separate polar impurities.
- Spectroscopy : ¹H NMR (600 MHz) to detect diastereomers; IR for carbonyl (C=O) stretch validation (~1700 cm⁻¹) .
Q. Advanced Research Consideration
- High-resolution mass spectrometry (HRMS) : ESI-TOF used to confirm molecular formulas (e.g., m/z 509.0936 for compound F in ).
- X-ray diffraction : Resolves stereochemical ambiguity in spiro centers (e.g., CCDC 904924) .
How do researchers address contradictions in biological activity data across studies (e.g., in vitro vs. in vivo efficacy)?
Q. Methodological Approach
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Pharmacokinetic profiling : Assess oral bioavailability and plasma half-life to explain discrepancies (e.g., compound 5b’s in vivo efficacy despite moderate in vitro IC₅₀) .
- Model selection : Use clinically relevant cell lines (e.g., GTL-16 for gastric cancer) and orthotopic xenografts .
What strategies optimize the pharmacokinetic profile of this compound derivatives?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- CYP450 inhibition assays : Mitigate metabolic instability using fluorinated analogs resistant to oxidative degradation.
- Formulation : Nanoemulsions or liposomal encapsulation to improve oral absorption (e.g., ’s 5b with 72.9% yield after formulation) .
How are computational tools applied to elucidate binding mechanisms of 5-fluorospiro derivatives with kinase targets?
Q. Methodological Answer
- Molecular docking (MOE software) : Predict interactions with c-Met’s hydrophobic pocket (e.g., Tyr1230, Arg1086) .
- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories to validate docking poses.
- Free energy calculations (MM-PBSA) : Quantify contributions of fluorine’s electronegativity to binding affinity .
What are the common pitfalls in interpreting toxicity data for fluorinated spirocyclic compounds?
Q. Key Considerations
- False negatives : Lack of acute toxicity data in SDS (e.g., notes missing ecotoxicity profiles).
- Metabolite screening : Fluorine may generate toxic metabolites (e.g., fluorocitrate via β-oxidation).
- Species specificity : Rodent models may underestimate human hepatotoxicity due to CYP450 differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
